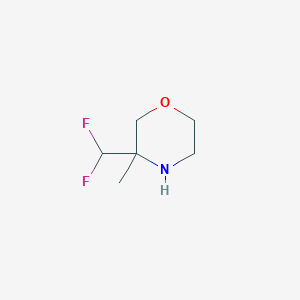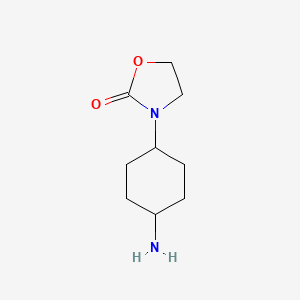
3-(4-Aminocyclohexyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminocyclohexyl)oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are known for their antibacterial properties and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminocyclohexyl)oxazolidin-2-one typically involves the reaction of 4-aminocyclohexanol with phosgene or its derivatives to form the oxazolidinone ring. This process can be carried out under various conditions, including the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction is usually performed at room temperature and requires careful control of the reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher efficiency and consistency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Aminocyclohexyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group in the compound can participate in substitution reactions to form various substituted oxazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the oxazolidinone ring. These products can have diverse applications in pharmaceuticals and other industries .
Aplicaciones Científicas De Investigación
3-(4-Aminocyclohexyl)oxazolidin-2-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Aminocyclohexyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit and prevent the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect observed with this class of compounds.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-Aminocyclohexyl)oxazolidin-2-one include:
Linezolid: A well-known oxazolidinone antibiotic used to treat various bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action but improved pharmacokinetic properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for different substitution patterns and potentially novel applications in scientific research and industry. Its specific interactions with bacterial ribosomes and its potential as a chiral auxiliary in organic synthesis further highlight its uniqueness .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H16N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h7-8H,1-6,10H2 |
Clave InChI |
TVSNZBRBUVINOL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N2CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


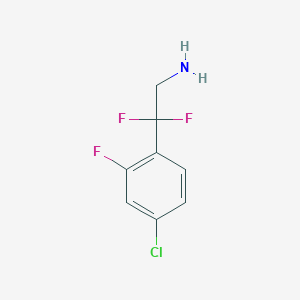
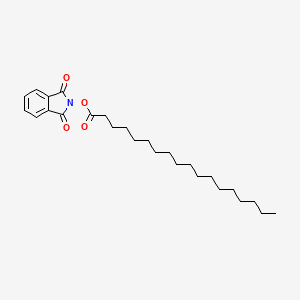
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)

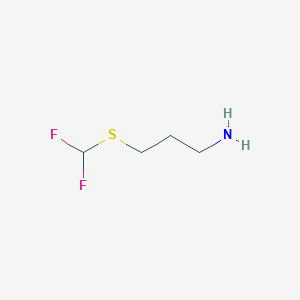
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
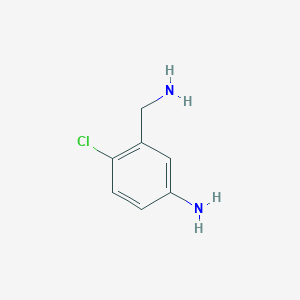
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)

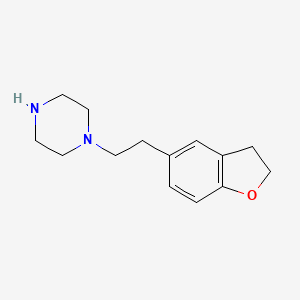

![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
